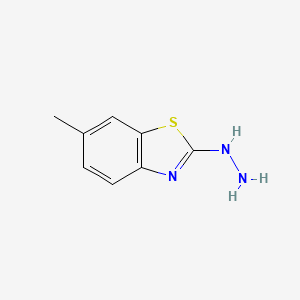

2-Hydrazino-6-methyl-1,3-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-5-2-3-6-7(4-5)12-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQJZJBFHUUYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365939 | |

| Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20174-69-0 | |

| Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Hydrazino-6-methyl-1,3-benzothiazole from p-toluidine: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Hydrazino-6-methyl-1,3-benzothiazole, a valuable heterocyclic building block, starting from the readily available precursor, p-toluidine. The synthesis is a two-step process involving the initial formation of a 2-aminobenzothiazole intermediate via electrophilic thiocyanation and subsequent cyclization, followed by the conversion of the amino group to a hydrazine moiety. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key reaction data in a structured format for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthetic Pathway

The transformation of p-toluidine into this compound is efficiently achieved in two primary synthetic steps. The first step involves the conversion of p-toluidine to 2-Amino-6-methyl-1,3-benzothiazole. The second step is the subsequent conversion of this amino-intermediate to the final hydrazino product.

Caption: Overall two-step synthesis from p-toluidine to the target compound.

Step 1: Synthesis of 2-Amino-6-methyl-1,3-benzothiazole

The initial step of the synthesis involves the formation of the benzothiazole ring system from p-toluidine. This reaction, a variation of the Hugershoff benzothiazole synthesis, proceeds via in-situ thiocyanation of the aromatic ring followed by intramolecular cyclization.

Reaction Principle: p-Toluidine is treated with a thiocyanate salt (such as potassium or sodium thiocyanate) and an oxidizing agent like bromine in an acidic medium, typically glacial acetic acid.[1] The bromine oxidizes the thiocyanate to generate an electrophilic thiocyanogen species, which then attacks the electron-rich aromatic ring of p-toluidine, preferentially at the position para to the activating amino group. However, since the para position is blocked by the methyl group, the thiocyanation occurs at the ortho position. The resulting thiocyanate intermediate then undergoes a spontaneous intramolecular cyclization to form the stable 2-amino-6-methyl-1,3-benzothiazole ring.

This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazoles from anilines.[2][3]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add glacial acetic acid (e.g., 100 mL) and cool the flask in an ice-water bath to below 10°C.

-

Addition of Reagents: To the cooled acetic acid, add potassium thiocyanate (e.g., 0.12 mol) followed by the slow addition of p-toluidine (0.1 mol). Stir the mixture to form a suspension.

-

Bromine Addition: Prepare a solution of bromine (e.g., 0.1 mol) in glacial acetic acid (e.g., 30 mL). Add this bromine solution dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours. It is critical to maintain the internal reaction temperature below 10°C during the addition.

-

Reaction Progression: After the bromine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-12 hours, or overnight.[2]

-

Product Isolation: Pour the reaction mixture into a beaker containing cold water (e.g., 500 mL). A precipitate will form.

-

Neutralization: Carefully neutralize the solution by adding concentrated ammonia solution until the pH is approximately 6-7. This will precipitate the product fully.[2]

-

Purification: Filter the resulting solid precipitate, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.[4]

Caption: Workflow for the synthesis of 2-Amino-6-methyl-1,3-benzothiazole.

| Parameter | Value | Reference |

| Compound | 2-Amino-6-methyl-1,3-benzothiazole | |

| Molecular Formula | C₈H₈N₂S | N/A |

| Molecular Weight | 164.23 g/mol | N/A |

| Melting Point | 123-128 °C (crude) | [4] |

| Yield | 56% to >90% (method dependent) | [3][4][5] |

Step 2: Synthesis of this compound

The final step converts the 2-amino group of the intermediate into the desired 2-hydrazino functionality. While this can be achieved via a diazotization-reduction sequence, a more direct and common method is the nucleophilic displacement reaction with hydrazine hydrate.

Reaction Principle: The reaction involves heating 2-Amino-6-methyl-1,3-benzothiazole with hydrazine hydrate in a high-boiling solvent like ethylene glycol.[2][3] The presence of a strong acid, such as concentrated hydrochloric acid, is used to protonate the exocyclic amino group, facilitating the nucleophilic attack by hydrazine. The reaction proceeds via a displacement mechanism to yield the final product.

This protocol is based on established procedures for the conversion of 2-aminobenzothiazoles to their 2-hydrazino counterparts.[2][3]

-

Reagent Preparation: In a round-bottom flask placed in an ice bath, add hydrazine hydrate (e.g., 8-10 molar equivalents). With constant stirring, add concentrated hydrochloric acid dropwise, ensuring the temperature remains between 5-10°C.

-

Addition of Reactants: To this cold solution, add ethylene glycol (as a solvent) and 2-Amino-6-methyl-1,3-benzothiazole (1 molar equivalent).

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 3-6 hours.[2][3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product will typically precipitate out.

-

Purification: Filter the solid, wash it with water to remove any residual salts and solvent, and then dry it. The product can be purified by recrystallization from ethanol to yield the final this compound.[3]

Caption: Workflow for the synthesis of this compound.

| Parameter | Value | Reference |

| Compound | This compound | |

| Molecular Formula | C₈H₉N₃S | N/A |

| Molecular Weight | 179.24 g/mol | N/A |

| Melting Point | 195-197 °C (for unsubstituted analog) | [3] |

| Yield | ~85% (for unsubstituted analog) | [3] |

Conclusion

The synthesis of this compound from p-toluidine is a robust and well-documented two-step process. The methodology relies on fundamental organic reactions, including electrophilic aromatic substitution, intramolecular cyclization, and nucleophilic displacement. The protocols provided herein are based on established literature and offer a reliable pathway for obtaining this key synthetic intermediate, which serves as a versatile precursor for the development of novel compounds in medicinal and materials chemistry. Researchers should adhere to standard laboratory safety practices when handling the reagents involved, particularly bromine and hydrazine hydrate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazino-6-methyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydrazino-6-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its molecular structure, spectral characteristics, and other key physical and chemical properties. Detailed experimental protocols for its synthesis are also presented. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Chemical Identity and Molecular Structure

This compound is a derivative of the benzothiazole heterocyclic system, featuring a hydrazino group at the 2-position and a methyl group at the 6-position.

Table 1: General and Molecular Information

| Parameter | Value | Reference |

| IUPAC Name | (6-methyl-1,3-benzothiazol-2-yl)hydrazine | N/A |

| CAS Number | 20174-69-0 | N/A |

| Molecular Formula | C₈H₉N₃S | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NN | N/A |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below. It is important to note that experimental data for this specific compound is limited in publicly accessible literature. Therefore, some properties are based on computational predictions or data from closely related analogs.

Table 2: Physicochemical Data

| Property | Value/Description | Remarks |

| Melting Point | Data not available | The related compound 2-hydrazinobenzothiazole has a melting point of 198-202 °C. |

| Boiling Point | 340.3 °C at 760 mmHg | Predicted |

| Solubility | Data not available | Likely soluble in organic solvents like ethanol and DMSO. The related 2-hydrazinobenzothiazole is soluble in hot methanol. |

| pKa | 2.79 ± 0.20 | Predicted |

| LogP | 2.17 | Predicted |

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring, the methyl group protons, and the protons of the hydrazino group. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and hydrazino substituents.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the benzothiazole core, the methyl group, and any solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3100-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

UV-Visible (UV-Vis) Spectroscopy

Benzothiazole derivatives typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of the title compound is expected to show characteristic absorbance peaks related to the electronic transitions within the benzothiazole aromatic system.

Crystallography

As of the latest literature review, the single-crystal X-ray structure of this compound has not been reported. However, the crystal structure of the isomeric compound, 2-Hydrazinyl-4-methyl-1,3-benzothiazole, has been determined.[2] This related structure reveals a nearly planar benzothiazole ring system.[2] It crystallizes in a monoclinic system, and its molecules are linked by intermolecular N-H···N hydrogen bonds.[2]

Table 3: Crystallographic Data for the Isomer 2-Hydrazinyl-4-methyl-1,3-benzothiazole[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.893(2) |

| b (Å) | 7.312(4) |

| c (Å) | 14.137(8) |

| β (º) | 93.416(13) |

| Volume (ų) | 401.7(4) |

| Z | 2 |

Experimental Protocols

The synthesis of this compound typically involves a two-step process, starting from p-toluidine.

Synthesis of 2-Amino-6-methylbenzothiazole

This intermediate is synthesized from p-toluidine and sodium thiocyanate in the presence of sulfuric acid and chlorobenzene.

-

Materials:

-

p-Toluidine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Ethanol

-

Activated Charcoal (Norit)

-

Concentrated Ammonium Hydroxide

-

-

Procedure:

-

A solution of p-toluidine in chlorobenzene is prepared in a three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.

-

Concentrated sulfuric acid is added dropwise to form a fine suspension of p-toluidine sulfate.

-

Sodium thiocyanate is added, and the mixture is heated.

-

After cooling, the mixture is made alkaline with concentrated ammonium hydroxide to precipitate the product.

-

The crude product is filtered, washed, and then recrystallized from ethanol with the aid of activated charcoal to yield pale yellow granular 2-amino-6-methylbenzothiazole.[2]

-

Synthesis of this compound

This final step involves the conversion of the amino group to a hydrazino group using hydrazine hydrate.

-

Materials:

-

2-Amino-6-methylbenzothiazole

-

Concentrated Hydrochloric Acid

-

Hydrazine Hydrate

-

Ethylene Glycol

-

-

General Procedure:

-

Concentrated hydrochloric acid is added dropwise to hydrazine hydrate at a low temperature (0-5 °C).

-

Ethylene glycol and 2-amino-6-methylbenzothiazole are then added to the mixture.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The solid is then recrystallized from a suitable solvent, such as ethanol, to yield the final product.[3]

-

References

A Technical Guide to 2-Hydrazino-6-methyl-1,3-benzothiazole (CAS: 20174-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-6-methyl-1,3-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core structure substituted with a hydrazino group. While not extensively studied for its own direct biological effects, it serves as a critical and versatile precursor in synthetic and medicinal chemistry. Its true value lies in its role as a scaffold for the development of a wide array of pharmacologically active derivatives. The reactive hydrazino group allows for straightforward modification, leading to the synthesis of benzothiazole-hydrazone analogs which have demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. This document provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, chemical reactivity, and the biological potential of its derivatives, intended to support research and development efforts in drug discovery.

Physicochemical and Structural Properties

This compound is a solid compound with the molecular formula C₈H₉N₃S.[1][2][3] Its structure is characterized by a bicyclic system where a benzene ring is fused to a thiazole ring, with a methyl group at position 6 and a hydrazino (-NHNH₂) group at position 2. This arrangement provides a rigid scaffold with a key reactive site for further chemical elaboration.

| Property | Value | Source(s) |

| CAS Number | 20174-69-0 | [1][2][3] |

| Molecular Formula | C₈H₉N₃S | [1][2][3] |

| Molecular Weight | 179.24 g/mol | [1][3] |

| Monoisotopic Mass | 179.05171847 u | [1] |

| Boiling Point (Predicted) | 340.3 °C at 760 mmHg | [1] |

| pKa (Predicted) | 2.79 ± 0.20 | [1] |

| ACD/LogP (Predicted) | 2.17 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 79.2 Ų | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NN | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from p-toluidine.[4][5][6] The first step involves the formation of the benzothiazole ring, followed by the introduction of the hydrazino group.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 20174-69-0 | CAS DataBase [m.chemicalbook.com]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Rising Therapeutic Potential of 2-Hydrazino-6-methyl-1,3-benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Among its varied derivatives, those incorporating a hydrazino moiety at the 2-position and a methyl group at the 6-position have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-hydrazino-6-methyl-1,3-benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and antifungal properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its subsequent derivatives typically follows a multi-step synthetic route, commencing from a substituted aniline. A general synthetic pathway is outlined below.

General Synthetic Workflow

References

Mechanism of action of benzothiazole hydrazine analogs

An In-depth Technical Guide to the Mechanism of Action of Benzothiazole Hydrazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzothiazole, a bicyclic heterocyclic compound, and its derivatives, particularly those incorporating a hydrazine or hydrazone moiety, represent a versatile scaffold in medicinal chemistry. These analogs have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of benzothiazole hydrazine analogs. It details their molecular interactions, effects on signaling pathways, and inhibition of key enzymes. This document summarizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to serve as a vital resource for professionals in drug discovery and development.

Introduction to Benzothiazole Hydrazine Analogs

Benzothiazole is a privileged scaffold in drug discovery, known for its ability to interact with a diverse range of biological targets.[1] The fusion of a benzene ring with a thiazole ring creates a planar, π-delocalized system capable of engaging in various non-covalent interactions with biomolecules.[2][3] The incorporation of a hydrazine (-NH-NH2) or hydrazone (-NH-N=CH-) linker, often at the C-2 position of the benzothiazole ring, significantly enhances the pharmacological potential and allows for extensive structural diversification.[4][5] This modification has been shown to be crucial for a variety of biological activities, enabling these compounds to serve as promising leads for the development of new therapeutic agents.[5]

This guide will explore the multifaceted mechanisms through which these compounds exert their therapeutic effects, focusing on their roles as anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory agents.

Mechanism of Action in Cancer

Benzothiazole hydrazine analogs exhibit potent anticancer activity against a range of human cancer cell lines through several distinct mechanisms, primarily involving the induction of apoptosis, inhibition of DNA synthesis, and targeting of key enzymes involved in cancer progression.[6][7]

Induction of Apoptosis and Inhibition of DNA Synthesis

A primary mechanism of anticancer action for these compounds is the induction of programmed cell death, or apoptosis. Studies on various cancer cell lines, including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma), have demonstrated that benzothiazole acylhydrazone derivatives can trigger apoptosis in a dose-dependent manner.[6][8]

The evaluation of this apoptotic pathway is often conducted through flow cytometric analysis.[6] Furthermore, selected compounds have been shown to directly inhibit DNA synthesis in cancer cells, thereby halting their proliferation.[6] This dual action of inducing apoptosis and preventing replication makes these analogs potent antineoplastic agents.

Caption: Anticancer mechanism of benzothiazole hydrazine analogs.

Enzyme Inhibition in Cancer Therapy

-

Tyrosine Kinase Inhibition: Many benzothiazole derivatives have been investigated as tyrosine kinase inhibitors, which are crucial enzymes in cancer cell signaling pathways that control growth and proliferation.[6] By blocking these enzymes, the compounds can effectively arrest tumor development.

-

Tubulin Polymerization Inhibition: Certain benzothiadiazinyl hydrazinecarboxamides, a related class of compounds, have been found to inhibit tubulin polymerization.[9] This disruption of microtubule formation interferes with mitosis and leads to cell cycle arrest and death in cancer cells.[9]

Mechanism of Action as Enzyme Inhibitors

Benzothiazole hydrazine analogs are known to be potent and often selective inhibitors of various enzymes, which is central to their therapeutic effects in different diseases.

Monoamine Oxidase (MAO) Inhibition

Several novel benzothiazole-hydrazone derivatives have been designed and synthesized as selective inhibitors of human monoamine oxidase-B (hMAO-B).[4] MAO is a key enzyme responsible for the oxidative deamination of neurotransmitters.[4] Selective MAO-B inhibitors are valuable for treating neurodegenerative disorders like Parkinson's disease. The inhibitory mechanism involves strong interactions between the benzothiazole-hydrazone scaffold and the active site of the MAO-B enzyme, as confirmed by molecular docking studies.[4] The azomethine (-NHN=CH-) group is critical for this selective inhibitory activity.[4]

Caption: Selective inhibition of MAO-B by benzothiazole hydrazone analogs.

Other Key Enzyme Targets

-

H+/K+ ATPase Inhibition: A series of benzo[d]thiazole-hydrazones have demonstrated excellent inhibitory activity against H+/K+ ATPase, the proton pump responsible for gastric acid secretion.[10] Their efficacy, in some cases exceeding that of the standard drug omeprazole, makes them potential candidates for treating acid-related diseases.[10]

-

Carbonic Anhydrase (CA) Inhibition: Benzothiazole derivatives have been reported as inhibitors of carbonic anhydrases (hCA), zinc-containing enzymes involved in numerous physiological processes.[11][12] Specific analogs show potent inhibition against various hCA isoforms, particularly hCA II and hCA V.[12]

-

DNA Gyrase Inhibition: As an antibacterial mechanism, some benzothiazole hydrazone analogs have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[11][13]

-

Dihydropteroate Synthase (DHPS) Inhibition: In the context of antimicrobial action, sulfonamide-containing benzothiazole derivatives act by inhibiting the DHPS enzyme, which is crucial for folate synthesis in bacteria.[3]

Mechanism of Action as Antimicrobial Agents

The benzothiazole scaffold is a core component of many antimicrobial agents.[14] The hydrazine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][14] The primary mechanisms include:

-

Inhibition of Essential Enzymes: As mentioned, these compounds can inhibit critical bacterial enzymes like DNA gyrase and DHPS, disrupting vital cellular processes.[3][11][13]

-

DNA Interaction: The extended π-delocalized system of the benzothiazole ring is capable of binding to bacterial DNA through π–π stacking interactions, which can interfere with replication and transcription, leading to cell death.[2][3]

Quantitative Data Summary

The biological activity of benzothiazole hydrazine analogs is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity (IC₅₀ Values)

| Compound Reference | Cell Line | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|

| 4e | A549 | 30 | Cisplatin | 60 | [6] |

| 4d | C6 | 30 | Cisplatin | 30 | [6] |

| 4e | C6 | 30 | Cisplatin | 30 | [6] |

| 4h | C6 | 30 | Cisplatin | 30 | [6] |

| 11 | Hela | 2.41 | Doxorubicin | 2.05 | [7][15] |

| 11 | COS-7 | 4.31 | Doxorubicin | 3.04 | [7][15] |

| 12 | HT29 | 0.015 | - | - | [7] |

| 55 | HT-29 | 0.024 | - | - | [7][15] |

| 22 (Tubulin Inhibitor) | - | 4.70 | - | - | [9] |

| 23 (Tubulin Inhibitor) | - | 5.25 | - | - |[9] |

Table 2: Enzyme Inhibition (IC₅₀ Values)

| Compound Reference | Enzyme | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|

| 3e | hMAO-B | 0.060 | Selegiline | 0.044 | [4] |

| 3h | hMAO-B | 0.075 | Selegiline | 0.044 | [4] |

| 25a (DNA Gyrase) | DNA Gyrase | 4.85 | Ciprofloxacin | 1.14 | [13] |

| 16b (DHPS) | DHPS | 7.85 (µg/mL) | - | - | [3] |

| 10 (Anti-inflammatory) | COX | 12 (µg/mL) | Indomethacin | 40 (µg/mL) | [10] |

| 12 (Anti-inflammatory) | COX | 10 (µg/mL) | Indomethacin | 40 (µg/mL) |[10] |

Table 3: Antimicrobial Activity (MIC Values)

| Compound Reference | Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Citation |

|---|---|---|---|---|---|

| 25a/b/c | E. faecalis | ~1 (µM) | Ciprofloxacin | 2.93 (µM) | [13] |

| 133 | S. aureus | 78.125 | Ciprofloxacin | 25-50 | [13] |

| 16c | S. aureus | 0.025 (mM) | Ampicillin | - | [3] |

| Triazole derivative | Gram (+)/(-) | 3.12 | Ciprofloxacin | 6.25 |[16] |

Synthesis and Experimental Protocols

General Synthesis of Benzothiazole Hydrazone Analogs

The synthesis of these compounds typically follows a multi-step process that is adaptable for creating large libraries of derivatives.[6][8][17]

Caption: General synthesis workflow for benzothiazole hydrazone analogs.

Protocol:

-

Hydrazine Intermediate Formation: A substituted 2-aminobenzothiazole or 2-mercaptobenzothiazole is refluxed with an excess of hydrazine hydrate, often in a solvent like ethanol or ethylene glycol, sometimes with a catalytic amount of acid, to yield the 2-hydrazinobenzothiazole intermediate.[6][8][10]

-

Hydrazone Formation: The 2-hydrazinobenzothiazole intermediate is then reacted with a variety of substituted aldehydes or ketones in a suitable solvent (e.g., ethanol).[6][8] This condensation reaction, often catalyzed by a few drops of glacial acetic acid, is refluxed for several hours to yield the final benzothiazole hydrazone Schiff base derivatives.[10]

-

Purification: The resulting solid product is typically filtered, washed with a cold solvent like ethanol, and purified by recrystallization.[11]

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][8]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with the benzothiazole hydrazine compounds at various concentrations (e.g., from 0.000316 mM to 1 mM) and incubated for a set period (e.g., 24 or 48 hours).[6]

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

MAO Enzyme Inhibition Assay

The inhibitory activity against hMAO-A and hMAO-B is often evaluated using an in vitro fluorometric method.[4]

Protocol:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

-

Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture includes a sodium phosphate buffer, the specific MAO enzyme, and the test compound at various concentrations.

-

Incubation: The mixture is pre-incubated at 37°C for a defined time (e.g., 15 minutes).

-

Substrate Addition: The reaction is initiated by adding a substrate mixture containing horseradish peroxidase, Amplex Red reagent, and a substrate specific for the enzyme (e.g., p-tyramine).

-

Fluorescence Measurement: The plate is incubated at 37°C for another period (e.g., 30 minutes), and the fluorescence is measured with a microplate reader (e.g., excitation at 530 nm, emission at 590 nm).

-

Data Analysis: The IC₅₀ values are calculated from the concentration-inhibition curves.

Conclusion and Future Directions

Benzothiazole hydrazine analogs have unequivocally demonstrated their potential as a foundation for the development of novel therapeutics. Their diverse mechanisms of action, spanning apoptosis induction in cancer cells, selective enzyme inhibition for neurological disorders, and disruption of vital pathways in microbes, highlight their versatility. The structure-activity relationship (SAR) studies consistently show that substitutions on both the benzothiazole ring and the phenyl ring of the hydrazone moiety can be fine-tuned to enhance potency and selectivity.[10][13]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to improve their bioavailability and reduce potential toxicity.[4][18] Further exploration of their effects on complex signaling cascades and potential for combination therapies will be crucial. The continued application of rational drug design, guided by molecular docking and in silico ADME predictions, will undoubtedly accelerate the translation of these promising analogs from the laboratory to clinical applications.

References

- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]

- 18. Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 2-Hydrazino-6-methyl-1,3-benzothiazole: A Technical Guide on Antimicrobial Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of the antimicrobial effects of the novel compound 2-Hydrazino-6-methyl-1,3-benzothiazole. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial properties against various pathogenic strains.[1][2][3] This document outlines the fundamental experimental protocols, data presentation strategies, and potential mechanistic pathways relevant to the preliminary assessment of this specific compound's efficacy.

Quantitative Data Summary

Effective data presentation is crucial for the comparative analysis of antimicrobial activity. The following tables are structured to clearly summarize the quantitative data obtained from initial screening assays.

Table 1: In Vitro Antibacterial Activity of this compound

| Test Microorganism | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Gram-positive Bacteria | |||

| Staphylococcus aureus | Data | Data | Data |

| Bacillus subtilis | Data | Data | Data |

| Gram-negative Bacteria | |||

| Escherichia coli | Data | Data | Data |

| Pseudomonas aeruginosa | Data | Data | Data |

| Reference Standard(s) | |||

| Ciprofloxacin | Data | Data | Data |

| Ampicillin | Data | Data | Data |

Table 2: In Vitro Antifungal Activity of this compound

| Test Microorganism | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Fungi | |||

| Candida albicans | Data | Data | Data |

| Aspergillus niger | Data | Data | Data |

| Reference Standard | |||

| Fluconazole | Data | Data | Data |

Experimental Protocols

Detailed and reproducible methodologies are fundamental to rigorous scientific investigation. The following sections describe the key experimental protocols for the antimicrobial screening of this compound.

Synthesis of this compound

The synthesis of the parent compound, 2-hydrazinobenzothiazole, typically involves the reaction of a corresponding 2-mercaptobenzothiazole or 2-aminobenzothiazole with hydrazine hydrate.[4][5] For the 6-methyl derivative, the synthesis would logically start from p-toluidine.

Antimicrobial Susceptibility Testing

The agar disc diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[6]

Protocol:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared microbial inoculum.

-

Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent and a positive control disc with a standard antibiotic are also prepared.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]

Protocol:

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the microbial suspension, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) can be ascertained.

Protocol:

-

Subculturing: An aliquot from each well showing no visible growth in the MIC assay is subcultured onto fresh agar plates.

-

Incubation: The plates are incubated under appropriate conditions.

-

Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Potential Mechanisms of Action

While the specific mechanism of action for this compound requires further investigation, benzothiazole derivatives are known to exert their antimicrobial effects through various pathways.[1][9] These potential targets provide a logical starting point for mechanistic studies.

Further studies, such as enzyme inhibition assays and cell membrane permeability assessments, would be necessary to elucidate the precise mechanism of action for this compound. Molecular docking studies can also provide valuable insights into the potential binding interactions with microbial enzymes.[2][10]

References

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Hydrazino-6-methyl-1,3-benzothiazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydrazino-6-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated spectral data, and a workflow for its analysis.

Introduction

This compound belongs to the benzothiazole class of compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. The incorporation of a hydrazino group at the 2-position and a methyl group at the 6-position of the benzothiazole scaffold can significantly influence its biological activity and physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic properties of this compound, which are crucial steps in the drug discovery and development process. This guide details the application of key spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the comprehensive analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉N₃S |

| Molecular Weight | 179.24 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available |

| Boiling Point | 340.3 °C at 760 mmHg (predicted) |

| pKa | 2.79 ± 0.20 (predicted) |

Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following data tables are compiled based on characteristic values for closely related benzothiazole derivatives and general spectroscopic principles. These tables provide an expected range and assignment for the key spectral features.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Table 2 summarizes the predicted vibrational frequencies and their assignments.

Table 2: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400 - 3100 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the hydrazino group |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2950 - 2850 | Weak | Aliphatic C-H stretching of the methyl group |

| 1670 - 1600 | Medium-Strong | C=N stretching of the thiazole ring |

| 1600 - 1450 | Medium-Strong | C=C stretching of the aromatic ring |

| ~1440 | Medium | Thiazole ring vibration |

| ~1280 | Medium | C-N stretching |

| 700 - 600 | Medium | C-S stretching |

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are essential for elucidating the detailed molecular structure of this compound. The predicted chemical shifts are presented in Tables 3 and 4, respectively. These predictions are based on data from analogous compounds such as 2-hydrazino-6-fluorobenzothiazole.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 9.0 - 11.0 | Broad Singlet | 1H | -NH- (hydrazino) |

| 7.5 - 6.5 | Multiplet | 3H | Aromatic protons |

| 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (hydrazino) |

| ~2.3 | Singlet | 3H | -CH₃ (methyl) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (carbon of the C=N bond in the thiazole ring) |

| 150 - 120 | Aromatic carbons |

| ~21 | -CH₃ (methyl carbon) |

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the benzothiazole ring system and the hydrazino group.

Table 5: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| 280 - 350 | > 10,000 | π → π |

| > 350 | < 1,000 | n → π |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Methodology:

-

Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and integration values of the signals in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different types of carbon atoms in the molecule.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Methodology:

-

Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. Serial dilutions are then made to obtain solutions of known concentrations.

-

Data Acquisition: The spectrophotometer is first blanked with the pure solvent in a quartz cuvette. The UV-Vis spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound through FT-IR, NMR, and UV-Vis spectroscopy provides a robust framework for its structural confirmation and the assessment of its purity and electronic properties. While direct experimental data for this specific molecule is not widely available, the analysis of related compounds offers valuable insights into its expected spectral characteristics. The detailed experimental protocols and workflow presented in this guide are intended to assist researchers in the systematic and accurate analysis of this and other novel benzothiazole derivatives, thereby facilitating their further investigation for potential therapeutic applications.

Investigating the Antitumor Potential of 2-Hydrazino-6-methyl-1,3-benzothiazole: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including notable antitumor properties. This technical guide delves into the therapeutic potential of a specific derivative, 2-Hydrazino-6-methyl-1,3-benzothiazole, and its related analogues as anticancer agents. While direct and extensive research on this exact compound is nascent, this paper synthesizes findings from closely related 2-hydrazino-benzothiazole derivatives to build a comprehensive overview of its potential synthesis, mechanism of action, and antitumor efficacy. By examining structure-activity relationships and summarizing key experimental data and protocols, this document aims to provide a foundational resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Benzothiazole derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological applications, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1] The structural versatility of the benzothiazole nucleus makes it a "privileged scaffold" in drug design.[1] The introduction of a hydrazino or hydrazone moiety at the C-2 position of the benzothiazole ring has been shown to enhance its antitumor effects.[1][2] Furthermore, substitutions at the C-6 position of the benzothiazole core are known to positively influence anticancer activity.[1] This guide focuses on the prospective antitumor potential of this compound, extrapolating from the established bioactivity of its structural analogues.

Synthesis and Characterization

The synthesis of 2-hydrazino-benzothiazole derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below.

General Synthesis Protocol

A common method for synthesizing 2-hydrazinylbenzothiazoles involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate.[1] For the synthesis of the target compound, 2-amino-6-methyl-1,3-benzothiazole would serve as the precursor.

Step 1: Synthesis of this compound

-

To a solution of hydrazine hydrate (40 mmol), add concentrated hydrochloric acid (2 mL) dropwise at a temperature of 0-5 °C.

-

Add ethylene glycol (5 mL) to the mixture.

-

Introduce 2-amino-6-methyl-1,3-benzothiazole (10 mmol) to the reaction mixture.

-

Reflux the mixture for 6 hours.

-

After cooling to room temperature, continue stirring the mixture overnight.

-

Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified product.[1]

Diagram: Synthesis of this compound

Caption: Synthetic pathway for this compound.

In Vitro Antitumor Activity

While data for this compound is not explicitly available, extensive research on its derivatives, particularly hydrazone-bridged benzothiazoles, demonstrates significant cytotoxic activity against a range of human cancer cell lines. The tables below summarize the in vitro antiproliferative activity (IC₅₀ values) of representative 2-hydrazone-bridged benzothiazole derivatives from recent studies.

Antiproliferative Activity of 2-Hydrazone-Bridged Benzothiazole Derivatives

The following table presents the IC₅₀ values (in µM) of various 6-substituted-2-hydrazone benzothiazole derivatives against several human cancer cell lines. These compounds often outperform the reference drug, etoposide.

| Compound | 6-Position Substituent | Phenyl Ring Substituent | Capan-1 (Pancreatic) | NCI-H460 (Lung) | HeLa (Cervical) | COS-7 (Kidney) |

| Derivative 38 [1][3] | Chloro | 3-Fluoro | 0.6 | 0.9 | - | - |

| Derivatives 45-52 (Range) [1] | Methoxy | Methoxy or Fluoro | 1.3 - 12.8 | 1.3 - 12.8 | 1.3 - 12.8 | 1.3 - 12.8 |

| Hydrazine Derivative 11 [4][5] | Fluoro | Schiff Base | - | - | 2.41 | 4.31 |

| Doxorubicin (Reference) [4][5] | - | - | - | - | 2.05 | 3.04 |

Data compiled from multiple sources.[1][3][4][5]

Mechanism of Action

The antitumor effects of 2-hydrazino-benzothiazole derivatives are believed to be multifactorial, involving the inhibition of key cellular processes and signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Nucleic Acid Synthesis

Studies on 2-acetylpyridine hydrazone derivatives of benzothiazole have shown that these compounds can preferentially inhibit RNA synthesis, followed by DNA synthesis.[2] The proposed mechanism involves the inhibition of de novo purine synthesis at regulatory sites such as PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase.[2] Additionally, these compounds may interact directly with the DNA molecule, affecting its template activity.[2]

Modulation of Signaling Pathways

Recent research indicates that benzothiazole derivatives can exert their anticancer effects by modulating critical signaling pathways. These include:

-

EGFR Pathway: Benzothiazole-hydrazone hybrids have been reported as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and apoptosis.[1]

-

JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR Pathways: Benzothiazole derivatives have been shown to downregulate the expression of key proteins in these pathways, such as JAK, STAT3, ERK, AKT, and mTOR, leading to the inhibition of cancer cell growth.[6]

-

Induction of Apoptosis: Many benzothiazole derivatives induce apoptosis through the mitochondrial pathway.[4] This is often characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xL.[6]

Diagram: Implicated Signaling Pathways in Benzothiazole Antitumor Activity

Caption: Inhibition of key oncogenic signaling pathways by benzothiazole derivatives.

Experimental Protocols

To facilitate further research, this section details the standard methodologies for key in vitro experiments used to evaluate the antitumor potential of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., C6, A549, MCF-7, HT-29) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Diagram: MTT Assay Workflow

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[6]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Conclusion and Future Directions

The available evidence from studies on structurally similar compounds strongly suggests that this compound holds significant promise as a scaffold for the development of novel antitumor agents. The presence of the 6-methyl group, combined with the 2-hydrazino functionality, is anticipated to contribute favorably to its cytotoxic profile. The likely mechanisms of action include the disruption of nucleic acid synthesis, induction of apoptosis, and modulation of key oncogenic signaling pathways such as EGFR, JAK/STAT, and PI3K/Akt.

Future research should focus on the specific synthesis and in vitro evaluation of this compound and its hydrazone derivatives against a broad panel of human cancer cell lines. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential and to assess its pharmacokinetic and toxicological profiles. Elucidating the precise molecular targets and further unraveling the intricacies of its mechanism of action will be paramount in advancing this compound class towards clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-Hydrazinobenzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric phenomena observed in 2-hydrazinobenzothiazole derivatives. It delves into the structural aspects, spectroscopic characterization, and the influence of various factors on the tautomeric equilibrium. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction to Tautomerism in 2-Hydrazinobenzothiazole

2-Hydrazinobenzothiazole and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a range of biological activities. A key feature of their chemical behavior is the existence of tautomeric isomers. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a crucial role in the chemical reactivity, biological activity, and spectroscopic properties of these compounds. The most prevalent form of tautomerism in 2-hydrazinobenzothiazole derivatives is the equilibrium between the amino (hydrazine) and imino (hydrazone) forms. In certain derivatives, particularly those capable of forming extended conjugated systems, an azo tautomer may also be involved.

The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH. Understanding and controlling this tautomeric balance is critical for the rational design of molecules with desired pharmacological or material properties.

Tautomeric Forms of 2-Hydrazinobenzothiazole Derivatives

The principal tautomeric forms of 2-hydrazinobenzothiazole derivatives are the amino and imino forms. The azo form is more commonly observed in derivatives where the hydrazone moiety is coupled with an aromatic ring.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are paramount in identifying and quantifying the different tautomeric forms of 2-hydrazinobenzothiazole derivatives in various states (solid and solution).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable insights into the functional groups present in each tautomer. The key distinguishing vibrations are those associated with the N-H, C=N, and N=N bonds.

| Tautomeric Form | Key IR Absorption Bands (cm⁻¹) | Assignment | Reference |

| Amino (Hydrazine) | 3317, 3210 | ν_as_(NH₂), ν_s_(NH₂) | [1] |

| 3127 | ν(NH) | [1] | |

| ~1520 | δ(NH) | [2] | |

| Imino (Hydrazone) | ~1647 | ν(C=N) | [1] |

| ~1596 | Aromatic C=C stretching | [1] | |

| Azo | ~1400-1450 | ν(N=N) (often weak) | General IR correlation charts |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the dominant tautomeric form in solution. The chemical shifts of protons and carbons attached to or near the tautomerizing moiety are particularly informative.

| Nucleus | Tautomeric Form | Characteristic Chemical Shifts (δ, ppm) | Solvent | Reference |

| ¹H | Amino (Hydrazine) | NH and NH₂ protons (broad signals, exchangeable with D₂O) | DMSO-d₆ | [3] |

| Imino (Hydrazone) | NH proton (deshielded, often > 10 ppm) | DMSO-d₆ | ||

| Aromatic protons (7.0 - 8.0) | DMSO-d₆ | [2] | ||

| ¹³C | Amino (Hydrazine) | C2 carbon (benzothiazole ring) | DMSO-d₆ | [4] |

| Imino (Hydrazone) | C2 carbon (benzothiazole ring) | DMSO-d₆ | [4] |

Note: Specific chemical shifts can vary significantly based on substituents and solvent.

UV-Visible Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium in solution, as the different tautomers often exhibit distinct absorption maxima (λ_max_). Changes in solvent polarity or pH can lead to shifts in the absorption spectrum, providing evidence for the tautomeric equilibrium.

| Tautomeric Form | Typical λ_max_ Range (nm) | Electronic Transition | Notes | Reference |

| Azo | Shorter wavelength | π → π | [5][6] | |

| Hydrazone | Longer wavelength | π → π | Often stabilized by intramolecular hydrogen bonding | [5][6] |

Factors Influencing Tautomeric Equilibrium

Solvent Effects

The polarity of the solvent plays a significant role in determining the predominant tautomeric form. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For instance, the more polar hydrazone tautomer is often favored in polar solvents like DMSO and ethanol.

Substituent Effects

The electronic properties of substituents on the benzothiazole ring or on the hydrazone moiety can significantly influence the tautomeric equilibrium. Electron-withdrawing groups can stabilize the hydrazone form by increasing the acidity of the N-H proton, while electron-donating groups may favor the amino form.

Temperature and pH

Temperature can affect the position of the tautomeric equilibrium, with the direction of the shift depending on the enthalpy change of the tautomerization. The pH of the medium is also a critical factor, as protonation or deprotonation can favor one tautomeric form over the others. For example, acidic conditions can favor the hydrazine form, while alkaline media may favor the hydrazone form.[2]

Experimental Protocols

Synthesis of 2-Hydrazinobenzothiazole

A common method for the synthesis of 2-hydrazinobenzothiazole involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[2][7]

Procedure:

-

A solution of 2-mercaptobenzothiazole (0.1 mol) and hydrazine hydrate (0.2 mol, 30%) in ethanol (150 cm³) is refluxed for 8 hours.[2]

-

After cooling, the precipitated yellowish solid is filtered off.[2]

-

The crude product is recrystallized from chloroform to yield 2-hydrazinobenzothiazole.[2]

Synthesis of 2-Hydrazonobenzothiazolinone

This tautomer can be synthesized using a similar procedure with a higher concentration of hydrazine hydrate.

Procedure:

-

The same procedure as for 2-hydrazinobenzothiazole is followed, but with 70% hydrazine hydrate (0.5 mol).[2]

-

The resulting white crystals are recrystallized from ethanol.[2]

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be prepared as KBr pellets or as a nujol mull.[8]

-

The instrument is calibrated using a polystyrene reference spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

UV-Visible Spectroscopy:

-

UV-Vis spectra are recorded on a double-beam spectrophotometer.

-

Samples are dissolved in a UV-grade solvent.

-

The concentration of the sample is adjusted to obtain an absorbance reading within the linear range of the instrument.

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for investigating the relative stabilities of tautomers. These methods can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

Typical Computational Protocol:

-

Geometry Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE).

-

Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model (e.g., PCM, SMD) can be employed.

-

Energy Comparison: The relative energies (including ZPVE and solvation corrections) of the tautomers are compared to determine their relative stabilities.

Conclusion and Future Perspectives

The tautomerism of 2-hydrazinobenzothiazole derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. While spectroscopic and computational methods have provided a solid framework for understanding the qualitative aspects of this equilibrium, there is a clear need for more extensive quantitative studies. Future research should focus on determining tautomeric equilibrium constants under a wide range of conditions to enable the development of predictive models. Such models would be invaluable for the in-silico design of novel 2-hydrazinobenzothiazole derivatives with tailored properties for applications in drug discovery and materials science.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. 2-HYDRAZINOBENZOTHIAZOLE(615-21-4) 1H NMR [m.chemicalbook.com]

- 4. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalpapers.com [chemicalpapers.com]

The Evolving Landscape of 2-Hydrazinobenzothiazoles: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a prominent heterocyclic framework, has long been a cornerstone in medicinal chemistry. Among its myriad derivatives, the 2-hydrazinobenzothiazole core has emerged as a particularly versatile and pharmacologically significant moiety. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-hydrazinobenzothiazole compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This document details key experimental protocols, presents a thorough summary of biological activities with quantitative data, and elucidates the mechanisms of action through critical signaling pathways.

Synthetic Strategies and Experimental Protocols

The synthesis of 2-hydrazinobenzothiazole derivatives is typically achieved through a few key pathways, primarily starting from 2-mercaptobenzothiazole or 2-aminobenzothiazole. The introduction of the hydrazinyl group at the 2-position unlocks a vast potential for chemical modifications, allowing for the generation of diverse compound libraries.

General Synthesis of the 2-Hydrazinobenzothiazole Core

A common and efficient method for the synthesis of the 2-hydrazinobenzothiazole core involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[1][2]

Experimental Protocol:

A mixture of 2-mercaptobenzothiazole (e.g., 0.0119 moles, 2 grams) and 80% hydrazine hydrate (e.g., 8 mL) is refluxed for approximately 4 hours.[1] After cooling to room temperature, ethanol (e.g., 5 mL) is added to the mixture. The resulting solid is then collected, washed, and can be recrystallized from a suitable solvent like ethanol to yield the 2-hydrazinobenzothiazole core.[1][3]

Synthesis of 2-Hydrazinobenzothiazole Hydrazones

The hydrazinyl group of the core scaffold serves as a nucleophile and can be readily condensed with various aldehydes and ketones to form the corresponding hydrazone derivatives. This reaction is a cornerstone for creating diverse libraries of 2-hydrazinobenzothiazole compounds.

Experimental Protocol:

To a solution of 2-hydrazinobenzothiazole (e.g., 1.5 mmol) in a suitable solvent like absolute ethanol (e.g., 20 ml), an appropriate substituted aldehyde or ketone (e.g., 2.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) are added.[4] The reaction mixture is then refluxed for 10-14 hours, with the progress monitored by thin-layer chromatography (TLC).[4] Upon cooling, the solid product that separates out is filtered, washed with water, and recrystallized from a solvent such as ethanol to afford the desired hydrazone derivative.[4]

Biological Activities and Structure-Activity Relationship (SAR)

2-Hydrazinobenzothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following sections summarize the quantitative data and delineate the key SAR findings.

Anticancer Activity

The anticancer potential of 2-hydrazinobenzothiazole derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Anticancer Activity (IC50 in µM) of 2-Hydrazinobenzothiazole Derivatives

| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-(4-hydroxybenzylidene)hydrazinyl)benzo[d]thiazole | HeLa (Cervical) | 2.41 | [5] |

| 2-(2-(4-hydroxybenzylidene)hydrazinyl)benzo[d]thiazole | COS-7 (Kidney) | 4.31 | [5] |

| 2-((5-chloro-1,3-benzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazide | C6 (Glioma) | 0.03 | [6] |

| 2-((5-chloro-1,3-benzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide | C6 (Glioma) | 0.03 | [6] |

| 2-((5-chloro-1,3-benzothiazol-2-yl)thio)-N'-(4-(4-methylpiperazin-1-yl)benzylidene)acetohydrazide | A549 (Lung) | 0.03 | [6] |

| Metal complex of 2-hydrazinobenzothiazole | EAC (Carcinoma) | 5.15 µg/mL | [7] |

| Metal complex of 2-hydrazinobenzothiazole | Hep-G2 (Hepatocellular) | 9.9 µg/mL | [7] |

| Metal complex of 2-hydrazinobenzothiazole | MCF-7 (Breast) | 13.1 µg/mL | [7] |

| Metal complex of 2-hydrazinobenzothiazole | HCT-116 (Colorectal) | 17.7 µg/mL | [7] |

| BD750 (a benzothiazole derivative) | Mouse T-cell proliferation | 1.5 | [8] |

| BD750 (a benzothiazole derivative) | Human T-cell proliferation | 1.1 | [8] |

Structure-Activity Relationship (Anticancer):

-

Substituents on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring of hydrazone derivatives play a crucial role in their anticancer activity. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), at the para position of the benzylidene ring have been shown to enhance antitumor potential.[5] Conversely, replacing a 4-hydroxy group with a 4-methoxy group can decrease activity against some cell lines.[5]

-

Halogenation of the Benzothiazole Ring: The presence of halogen atoms on the benzothiazole ring can influence cytotoxicity. For instance, chloro-substituted derivatives have demonstrated significant anticancer effects.[6]

-

Heterocyclic Moieties: The incorporation of certain heterocyclic rings, such as piperidine and morpholine, on the benzylidene moiety can lead to potent anticancer activity.[6]

-

Metal Complexation: Coordination of the 2-hydrazinobenzothiazole scaffold with metal ions has been shown to yield complexes with significant anticancer activity.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[9]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[9] The percentage of cell viability is calculated relative to untreated control cells.